molecular formula C8H7N3O2 B2509922 5-Amino-1,3-benzoxazole-2-carboxamide CAS No. 1525840-53-2

5-Amino-1,3-benzoxazole-2-carboxamide

Cat. No. B2509922
CAS RN: 1525840-53-2
M. Wt: 177.163
InChI Key: COVGNHJUKAMHSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves various strategies. For instance, benzamide-based 5-aminopyrazoles are synthesized through a reaction of benzoyl isothiocyanate with malononitrile followed by alkylation and reaction with hydrazine . Similarly, 5-amino-1,2,4-triazole-3-carboxamidine derivatives are prepared through acetylation, dehydration, and ammonolysis steps . These methods indicate that the synthesis of 5-Amino-1,3-benzoxazole-2-carboxamide could potentially involve the use of isothiocyanate intermediates or acetylation and ammonolysis steps, although the exact synthesis would depend on the specific structure of the compound.

Molecular Structure Analysis

The molecular structures of the synthesized compounds in the papers are characterized using techniques such as mass spectroscopy, 1H NMR, IR, and X-ray analysis . These techniques are crucial for confirming the structure of synthesized compounds, including 5-Amino-1,3-benzoxazole-2-carboxamide, and would likely be used to analyze its molecular structure once synthesized.

Chemical Reactions Analysis

The papers describe the reactivity of synthesized compounds with various reagents. For example, the reaction of benzoyl isothiocyanate with different nucleophiles leads to the formation of pyrazole and triazole derivatives . The reactivity of 5-Amino-1,3-benzoxazole-2-carboxamide would similarly be influenced by its functional groups, potentially undergoing nucleophilic substitution reactions or cyclization under appropriate conditions.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of 5-Amino-1,3-benzoxazole-2-carboxamide, they do provide information on related compounds. For instance, the physical properties such as UV, IR, mass spectra, and NMR data are discussed for the synthesized compounds . These properties are essential for the identification and characterization of compounds and would be relevant for 5-Amino-1,3-benzoxazole-2-carboxamide as well.

Scientific Research Applications

Serotonin Receptor Antagonism

  • A study identified 2-substituted benzoxazole carboxamides as potent functional 5-HT(3) receptor antagonists, showing nanomolar in vitro activity against human 5-HT(3)A receptors. These compounds, including variations related to 5-Amino-1,3-benzoxazole-2-carboxamide, were developed for potential utility in treating diseases linked to 5-HT(3) receptor dysfunctions, such as diarrhea-predominant irritable bowel syndrome (IBS-D) (Yang et al., 2010).

Anti-inflammatory and Antioxidant Activities

  • The anti-inflammatory and antioxidant properties of 2-Amino-N-(substituted alkyl) benzoxazole-5-carboxamide derivatives were evaluated, showing that certain compounds displayed potent activities. These findings suggest their potential as therapeutic agents for conditions requiring anti-inflammatory and antioxidant interventions (Paralapalli et al., 2014).

Synthesis Methodologies

  • Research has been conducted on the efficient synthesis of benzazoles, including benzoxazoles, in aqueous media, indicating a streamlined approach for creating compounds like 5-Amino-1,3-benzoxazole-2-carboxamide. This method emphasizes the utility of benzoxazoles in drug discovery and material science by providing a versatile synthetic route (Boeini et al., 2009).

Antimicrobial and Antitubercular Activities

  • Novel benzoxazole derivatives, including those structurally related to 5-Amino-1,3-benzoxazole-2-carboxamide, were synthesized and evaluated for their antimicrobial activities. Certain compounds demonstrated broad-spectrum activity against various microorganisms, highlighting their potential as scaffolds for new antimicrobial drugs (Ertan-Bolelli et al., 2016).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

5-amino-1,3-benzoxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-4-1-2-6-5(3-4)11-8(13-6)7(10)12/h1-3H,9H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVGNHJUKAMHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=C(O2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1,3-benzoxazole-2-carboxamide

CAS RN

1525840-53-2
Record name 5-amino-1,3-benzoxazole-2-carboxamide
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